8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-Amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known non-selective phosphodiesterase (PDE) inhibitor and bronchodilator . The compound features:
- 1,3-Dimethyl groups: Common in xanthine derivatives, these groups enhance metabolic stability and influence PDE binding affinity.
- 8-Amino group: A polar substituent that may facilitate hydrogen bonding with enzyme active sites, enhancing inhibitory potency .
Properties
IUPAC Name |
8-amino-7-benzyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSIFLFBCWVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279788 | |
| Record name | 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31950-61-5 | |
| Record name | NSC14132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine nucleus. The process involves the following steps:
Alkylation: The purine base is alkylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.
Methylation: The final step involves methylation of the purine ring using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme interactions and inhibition.
Medicine:
- Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
- Studied for its effects on cellular signaling pathways.
Industry:
- Utilized in the development of novel materials with specific electronic properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Purine-2,6-Dione Derivatives
Key Trends in Structure-Activity Relationships (SAR)
Position 7 Modifications :
- Benzyl or alkyl groups (e.g., 7-benzyl in the target compound or 7-butyl in Compound 832) enhance lipophilicity, improving membrane permeability and target engagement .
- Hydrophilic substituents (e.g., 7-hydroxypropyl in Compound 11 ) balance solubility and receptor interactions.
Position 8 Modifications: Amino groups (e.g., 8-amino in the target compound) enable hydrogen bonding with PDE catalytic sites, increasing potency . Alkoxy or arylalkylamino groups (e.g., 8-methoxy in Compound 869) fine-tune isoform selectivity (e.g., PDE4D vs. PDE7A) .
Pharmacological Efficacy and Selectivity
- Anti-Fibrotic Activity : Compound 832 reduces collagen deposition in TGF-β-treated fibroblasts by >50% at 10 µM, outperforming theophylline .
- Cardiovascular Effects: Compound 11 (8-benzylamino derivative) lowers mean arterial pressure by 25 mmHg in hypertensive models, linked to α₁-adrenoceptor antagonism .
- PDE Isoform Selectivity: 8-Methoxy derivatives (e.g., Compound 869) show >100-fold selectivity for PDE4D over PDE7A, whereas 8-amino analogs may exhibit broader isoform inhibition .
Biological Activity
The compound 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as a derivative of xanthine, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
- IUPAC Name : 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
This compound features a purine core with amino and benzyl substituents that contribute to its biological activity.
Pharmacological Properties
1. Antioxidant Activity
Research has indicated that compounds with purine structures exhibit significant antioxidant properties. The antioxidant activity of 8-amino-7-benzyl derivatives has been evaluated through various assays, demonstrating the ability to scavenge free radicals effectively.
2. Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of purine derivatives. For instance, the compound has shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The mechanism by which 8-amino-7-benzyl derivatives exert their antimicrobial effects is primarily through the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity. This is facilitated by the interaction of the compound with key enzymes involved in nucleic acid metabolism.
Phosphodiesterase Inhibition
Recent studies have highlighted the role of this compound as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways; thus, their inhibition can have therapeutic implications in treating neurodegenerative diseases. The IC50 values for PDE inhibition by this compound were found to be competitive with other known inhibitors in the literature .
Case Study 1: Neuroprotective Effects
A study published in MDPI investigated the neuroprotective effects of xanthine derivatives, including 8-amino-7-benzyl compounds. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
Case Study 2: Anticancer Potential
Another significant area of research is the anticancer potential of purine derivatives. A study demonstrated that 8-amino derivatives could inhibit tumor cell proliferation in vitro by inducing cell cycle arrest at the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-amino-7-benzyl-1,3-dimethylpurine-2,6-dione?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution or condensation reactions. For example:
Step 1 : Alkylation of the purine core at position 7 using benzyl halides under basic conditions (e.g., NaH in DMF).
Step 2 : Introduction of the amino group at position 8 via reaction with ammonia or protected amines in polar aprotic solvents (e.g., DMSO) at 60–80°C.
Step 3 : Methylation at N1 and N3 using methyl iodide in the presence of a base like K₂CO₃ .
- Key Considerations : Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to minimize byproducts.
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.2).
- FTIR : Peaks for carbonyl (1650–1700 cm⁻¹) and amine groups (3300–3500 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store at –20°C in inert atmospheres to prevent degradation.
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) via HPLC monitoring over 72 hours.
- Light Exposure : Use amber vials to avoid photodegradation, validated by UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
Standardize Assays : Use isogenic cell lines or recombinant enzymes to control genetic variability.
Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from differential metabolite activation.
Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (Surface Plasmon Resonance) for binding kinetics .
- Example Contradiction : Antiarrhythmic activity in rodent models () vs. inconsistent results in human cardiomyocytes.
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A₂A). Focus on the benzyl group’s hydrophobic pocket occupancy.
- QSAR Models : Train models on purine derivative datasets (IC₅₀ values) to prioritize substituents for synthesis.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risk) .
Q. How can mechanistic studies elucidate its interaction with nucleotide pathways?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., phosphodiesterases) to identify binding residues.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity refinement.
- Mutagenesis : Engineer enzymes with alanine substitutions at predicted binding sites to validate interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
